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Abstract
Bufrolin, scientifically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic

acid, is a potent, symmetric di-acid agonist of the G protein-coupled receptor 35 (GPR35). Its

unique structural characteristics and high affinity for GPR35 make it a valuable tool for studying

the receptor's role in various physiological and pathological processes. This technical guide

provides a comprehensive overview of the known chemical properties of Bufrolin, outlines

experimental protocols for its characterization, and visualizes its signaling pathway and

experimental workflows. While some specific physicochemical data, such as pKa values, are

not readily available in published literature, this guide consolidates the existing knowledge to

support further research and development efforts.

Chemical and Physical Properties
Bufrolin is a light beige to beige solid compound. As a symmetric di-acid, its chemical behavior

is significantly influenced by its two carboxylic acid functional groups. The following table

summarizes its known physicochemical properties.
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Property Value Reference

IUPAC Name

6-butyl-4,10-dihydroxy-1,7-

phenanthroline-2,8-

dicarboxylic acid

[1]

Molecular Formula C₁₈H₁₆N₂O₆ Inferred from structure

Melting Point >263°C (with decomposition) [2]

Solubility

Slightly soluble in aqueous

base; Slightly soluble in

methanol (requires heating

and sonication)

[2]

Appearance Light Beige to Beige Solid [2]

pKa Data not publicly available

Biological Activity
Bufrolin is distinguished by its high potency as an agonist for both human and rat GPR35.[3]

[4] This activity is crucial for its potential therapeutic applications and its use as a chemical

probe to elucidate the function of GPR35.

Parameter Value Cell Line/System Reference

EC₅₀ (human

GPR35a)
12.8 ± 0.7 nM CHO-K1 cells [1]

Experimental Protocols
While the specific, proprietary synthesis protocol for Bufrolin is not detailed in the public

domain, a general methodology for the synthesis of substituted phenanthroline dicarboxylic

acids can be inferred from established organic chemistry principles. Furthermore, detailed

protocols for assessing Bufrolin's biological activity have been published.
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Representative Synthesis of a Phenanthroline
Dicarboxylic Acid Core
The synthesis of a phenanthroline dicarboxylic acid, such as Bufrolin, would likely involve a

multi-step process. A plausible, though not definitively confirmed, route could be

conceptualized as follows:

Substituted Aniline

Friedländer Annulation

Symmetrical Diketone

Phenanthroline CoreCyclization Oxidation of Alkyl Groups Dicarboxylic Acid Derivative Final Functionalization (e.g., Hydroxylation) Bufrolin

Click to download full resolution via product page

Caption: A plausible synthetic workflow for Bufrolin.

Methodology:

Friedländer Annulation: A substituted aniline could be reacted with a symmetrical diketone in

the presence of an acid or base catalyst to form the core phenanthroline structure. The

specific starting materials would be chosen to introduce the butyl group at the desired

position.

Oxidation: If the phenanthroline core is synthesized with precursor functional groups (e.g.,

methyl groups) at the 2 and 8 positions, these can be subsequently oxidized to carboxylic

acids using strong oxidizing agents like potassium permanganate or selenium dioxide.

Functionalization: Further modifications, such as hydroxylation at the 4 and 10 positions,

would be carried out to yield the final Bufrolin molecule.

GPR35 Activation Assessment: β-Arrestin-2 Recruitment
Assay
The interaction of Bufrolin with GPR35 can be quantified by measuring the recruitment of β-

arrestin-2 to the receptor upon agonist binding.[3]
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Incubate with varying
concentrations of Bufrolin

Agonist binding and
receptor activation β-arrestin-2 recruitment Proximity-based signal generation

(e.g., BRET or enzyme complementation) Signal detection and quantification Data analysis (EC50 determination)

Click to download full resolution via product page

Caption: Workflow for β-arrestin-2 recruitment assay.

Detailed Protocol (PathHunter Assay Example):

Cell Culture: CHO-K1 cells stably expressing human GPR35 fused to a ProLink tag and β-

arrestin-2 fused to an Enzyme Acceptor (EA) are cultured in appropriate media.

Assay Preparation: Cells are seeded in 96-well plates and incubated.

Compound Addition: Bufrolin is serially diluted and added to the cells.

Incubation: The cells are incubated to allow for receptor binding and β-arrestin-2 recruitment.

Signal Detection: A detection reagent containing the enzyme substrate is added. The

complementation of the enzyme fragments, brought into proximity by the receptor-arrestin

interaction, results in a luminescent signal.

Data Analysis: The luminescence is measured using a plate reader, and the data are

analyzed using a non-linear regression to determine the EC₅₀ value.

GPR35 Signaling Pathway
Upon binding of an agonist like Bufrolin, GPR35 initiates a cascade of intracellular events. The

primary and best-characterized pathway involves the recruitment of β-arrestin-2. GPR35 can

also couple to G proteins, specifically Gα₁₂/₁₃ and Gαᵢ/ₒ, leading to diverse downstream effects.

β-arrestin itself can act as a scaffold for other signaling molecules, such as those in the

MAPK/ERK pathway, and can also suppress NF-κB signaling.[1][5]
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Caption: GPR35 signaling upon Bufrolin activation.

Conclusion
Bufrolin stands out as a potent and selective tool for the investigation of GPR35 biology. Its

nature as a symmetric di-acid likely plays a key role in its high-affinity binding to the receptor.

While a complete physicochemical profile and a detailed synthesis protocol are not publicly

available, the information presented in this guide provides a solid foundation for researchers

and drug development professionals. The experimental workflows and signaling pathway

diagrams offer a clear visual representation of how to work with and understand the function of

this important chemical probe. Further research into the specific chemical properties of

Bufrolin, particularly its pKa values, will undoubtedly enhance its utility in the development of

novel therapeutics targeting GPR35.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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